molecular formula C22H46O B7790653 1-DOCOSANOL CAS No. 30303-65-2

1-DOCOSANOL

Cat. No.: B7790653
CAS No.: 30303-65-2
M. Wt: 326.6 g/mol
InChI Key: NOPFSRXAKWQILS-UHFFFAOYSA-N
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Mechanism of Action

1-Docosanol, also known as Docosanol or Docosan-1-ol, is a saturated fatty alcohol containing 22 carbon atoms. It is traditionally used as an emollient, emulsifier, and thickener in cosmetics . It has gained prominence for its antiviral properties, particularly against the herpes simplex virus (hsv) .

Target of Action

The primary target of this compound is the herpes simplex virus (HSV). HSV is a lipid-enveloped virus that causes recurrent herpes simplex labialis episodes, commonly known as cold sores or fever blisters .

Mode of Action

This compound works by interfering with and stabilizing the host cell’s surface phospholipids . This action prevents the fusion of the herpes virus’s viral envelope with the human host cell . By disrupting the ability of the virus to fuse with the host cell membrane, this compound effectively prevents the entry of the virus into cells and subsequent viral replication .

Biochemical Pathways

The biochemical pathway affected by this compound is the viral replication pathway of the herpes simplex virus. By preventing the fusion of the viral envelope with the host cell membrane, this compound disrupts the viral replication process, thereby inhibiting the spread of the virus .

Result of Action

The result of this compound’s action is the reduction in the duration of cold sores. It speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is recommended to store and handle this compound in a controlled environment as per the safety data sheet .

Biochemical Analysis

Biochemical Properties

1-Docosanol exhibits antiviral activity against many lipid-enveloped viruses, including the herpes simplex virus (HSV) . It is thought to work by interfering with and stabilizing the host cell’s surface phospholipids, preventing the fusion of the herpes virus’s viral envelope with the human host cell . This disrupted ability of the virus to fuse with the host cell membrane prevents viral entry into cells and subsequent viral replication .

Cellular Effects

This compound speeds the healing of cold sores and fever blisters on the face or lips. It also relieves the accompanying symptoms, including tingling, pain, burning, and itching . This compound cannot prevent cold sores or fever blisters from appearing .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication . Unlike other cold-sore antivirals, this compound does not act directly on the virus, and as such, it is unlikely it will produce drug-resistant mutants of HSV .

Temporal Effects in Laboratory Settings

It is known that this compound speeds the healing of cold sores and fever blisters on the face or lips .

Dosage Effects in Animal Models

It is known that this compound exhibits antiviral activity against many lipid-enveloped viruses, including the herpes simplex virus (HSV) .

Metabolic Pathways

It is known that this compound works by interfering with and stabilizing the host cell’s surface phospholipids .

Transport and Distribution

It is known that this compound works by interfering with and stabilizing the host cell’s surface phospholipids .

Subcellular Localization

It is known that this compound works by interfering with and stabilizing the host cell’s surface phospholipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Docosanol can be synthesized through the reduction of cis-13-Docosenoic acid to obtain Docosanoic acid, which is further reduced to obtain this compound . Another method involves the catalytic reduction of 6-docosenoic acid using palladium on carbon (Pd/C) and hydrogen (H₂) to produce docosanoic acid, which is then esterified with methanol to produce methyl docosanoate. This compound is subsequently reduced using lithium aluminium hydride (LiAlH₄) to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of behenic acid (docosanoic acid) derived from natural sources such as rapeseed oil or peanut oil. The hydrogenation process is carried out in the presence of a catalyst, usually nickel, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

1-Docosanol undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to docosanoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The reduction of docosanoic acid to this compound can be achieved using reducing agents like lithium aluminium hydride (LiAlH₄).

    Substitution: this compound can undergo substitution reactions to form esters, ethers, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminium hydride (LiAlH₄)

    Substitution: Various alcohols, acids, and bases

Major Products Formed

    Oxidation: Docosanoic acid

    Reduction: this compound

    Substitution: Esters, ethers, and other derivatives

Comparison with Similar Compounds

1-Docosanol is unique among antiviral agents due to its distinct mechanism of action. It is compared with other similar compounds such as:

    Acyclovir: A nucleoside analog that inhibits viral DNA synthesis.

    Penciclovir: Similar to acyclovir, it inhibits viral DNA polymerase.

    Famciclovir: A prodrug of penciclovir with similar antiviral activity.

Unlike these compounds, this compound does not target viral DNA synthesis but instead prevents viral entry into host cells, reducing the likelihood of developing drug resistance .

Properties

IUPAC Name

docosan-1-ol
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InChI

InChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3
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InChI Key

NOPFSRXAKWQILS-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCO
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Molecular Formula

C22H46O
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DSSTOX Substance ID

DTXSID4027286
Record name 1-Docosanol
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Molecular Weight

326.6 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Other Solid, Colorless waxy solid; [HSDB] Powder; [MSDSonline], Solid
Record name 1-Docosanol
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Boiling Point

180 °C at 0.22 mm Hg
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Flash Point

195 °C
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Solubility

Slightly soluble in ether; very soluble in ethanol, methanol, petroleum ether; soluble in chloroform, Insoluble in water, 1.96e-05 g/L
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Density

0.8063 g/ml at 75 °C; 0.7986 g/ml at 85 °C; 0.7911 g/ml at 95 °C
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Vapor Pressure

0.00000006 [mmHg]
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Mechanism of Action

Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication. Unlike other cold-sore antivirals, docosanol does not act directly on the virus, and as such it is unlikely it will produce drug resistant mutants of HSV., n-Docosanol-treated cells resist infection by a variety of lipid-enveloped viruses including the herpesviruses. Previous studies of the mechanism of action demonstrated that n-docosanol inhibits an event prior to the expression of intermediate early gene products but subsequent to HSV attachment. The studies reported here indicate that n-docosanol inhibits fusion of the HSV envelope with the plasma membrane. Evidence suggests that antiviral activity requires a time-dependent metabolic conversion of the compound. Cellular resistance to infection declines after removal of the drug with a t1/2 of approximately 3 h. Reduced expression of viral genes in n-docosanol-treated cells was confirmed by a 70% reduction in expression of a reporter gene regulated by a constitutive promoter inserted into the viral genome. Inhibited release in treated cells of virion-associated regulatory proteins--an immediate post entry event--was indicated by a 75% reduction in the expression of beta-galactosidase in target cells carrying a stably transfected lacZ gene under control of an HSV immediate--early promoter. Finally, the fusion-dependent dequenching of a lipophilic fluorescent probe, octadecyl rhodamine B chloride, inserted into the HSV envelope was significantly inhibited in treated cells. Inhibition of fusion between the plasma membrane and the HSV envelope, and the subsequent lack of replicative events, may be the predominant mechanism for the anti-HSV activity of n-docosanol., Docosanol reduces viral replication and activity by effectively inhibiting the fusion between the plasma membrane and the herpes simplex virus envelope.
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Color/Form

Colorless waxy solid

CAS No.

661-19-8, 30303-65-2
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Melting Point

65-72 °C, 72.5 °C, 65 - 72 °C
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Synthesis routes and methods

Procedure details

4 g of docosanoic acid are dissolved in 150 ml of anhydrous ether. LeAlH4 is progressively introduced. On completion of the reaction, 150 ml of an aqueous solution of 1 N acetic acid are introduced. The ethereal phase is then separated off, decanted and dried. Rectification in vacuo gives approximately 1 g of 1-docosanol.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Docosanol, a saturated 22-carbon fatty alcohol, primarily acts as an entry inhibitor against lipid-enveloped viruses like Herpes Simplex Virus (HSV) and Respiratory Syncytial Virus (RSV). [, , , ] It is proposed to interfere with the fusion process between the viral envelope and the host cell membrane, effectively preventing viral entry and subsequent replication. [, , , ]

A: While the exact mechanism remains to be fully elucidated, current evidence suggests that docosanol's primary mode of action is not direct virucidal activity, but rather interference with the early stages of viral entry. [, ]

A: Research indicates that docosanol is actively taken up by cells and undergoes intracellular metabolism. [] It is incorporated into cellular phospholipids, primarily phosphatidylcholine and phosphatidylethanolamine, with a portion being oxidized to docosanoic acid before incorporation. [] Intriguingly, the degree of docosanol metabolism appears to correlate with its anti-HSV activity. []

A: Yes, coherent anti-Stokes Raman scattering microscopy studies revealed distinct docosanol accumulation patterns in different cell types. [] In keratinocytes, the primary target cells for topical docosanol treatment, the molecule appears to localize at the cell membrane periphery. [] In contrast, fibroblasts exhibited accumulation in concentrated punctate regions within the cytoplasm. []

A: The molecular formula for docosanol is C22H46O, and its molecular weight is 326.60 g/mol. []

A: Spectroscopic data, including NMR and Mass Spectrometry, have been utilized in various studies involving docosanol. For example, 1H NMR and GC/MS were employed to identify docosanol as a major constituent in a chloroform extract of Kielmeyera coriacea. [] Additionally, GC/MS analysis revealed the presence of docosanol in essential oil extracted from Geranium stems. []

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